molecular formula C22H22N6O4 B2854383 5-amino-N-(3-methoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1112307-69-3

5-amino-N-(3-methoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2854383
CAS No.: 1112307-69-3
M. Wt: 434.456
InChI Key: AERGPSASVGUPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-amino-N-(3-methoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a structurally complex heterocyclic molecule featuring a 1,2,3-triazole core substituted with a carboxamide group at position 4, a 5-amino group, an N-(3-methoxyphenyl) moiety, and a [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl group at position 1. The methoxy substituents may enhance solubility and bioavailability, while the oxazole and triazole rings contribute to conformational rigidity .

Properties

IUPAC Name

5-amino-N-(3-methoxyphenyl)-1-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4/c1-13-17(25-22(32-13)16-9-4-5-10-18(16)31-3)12-28-20(23)19(26-27-28)21(29)24-14-7-6-8-15(11-14)30-2/h4-11H,12,23H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERGPSASVGUPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-amino-N-(3-methoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide , also known by its ChemDiv identifier L937-0159, is a novel triazole derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure

The molecular formula of the compound is C22H22N6O4C_{22}H_{22}N_{6}O_{4}. Its structure includes a triazole ring, an oxazole moiety, and methoxyphenyl groups, which are critical for its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound has shown promising activity against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : In vitro tests demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens were reported to be as low as 0.21 µM, indicating potent antibacterial properties .
  • Antifungal Activity : The compound exhibited antifungal activity against species of the genus Candida, with effective growth inhibition observed in laboratory settings. Its selective action suggests potential for development as an antifungal agent .

The mechanism underlying the biological activity of this compound appears to involve interaction with critical bacterial enzymes. Molecular docking studies suggest that it binds effectively to targets such as DNA gyrase and MurD, forming multiple hydrogen bonds and hydrophobic interactions that stabilize the binding . This interaction is crucial for inhibiting bacterial growth.

Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized this compound along with several derivatives to evaluate their biological activities. The synthesized compounds were tested for their antimicrobial properties using standard protocols. The results indicated that the target compound had superior activity compared to many derivatives and established antibiotics .

Study 2: In Silico Analysis

In silico modeling provided insights into the pharmacokinetic properties of the compound. Parameters such as absorption, distribution, metabolism, and excretion (ADME) were evaluated. The results indicated favorable drug-like characteristics, suggesting that this compound could be a viable candidate for further drug development .

Data Summary

The following table summarizes key biological activities and metrics related to this compound:

Activity Type Target Organisms MIC (µM) Notes
AntibacterialStaphylococcus aureus<0.21Effective against Gram-positive bacteria
AntibacterialEscherichia coli<0.21Effective against Gram-negative bacteria
AntifungalCandida albicansNot specifiedSelective action observed
Molecular DockingDNA gyraseBinding energy calculatedStrong interactions with key residues

Comparison with Similar Compounds

Triazole-Oxazole Hybrids

The target compound shares structural similarities with derivatives reported in and . For example:

  • 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a): Features a pyrazole-carboxamide core with chloro and phenyl substituents. While the triazole-oxazole hybrid in the target compound offers more hydrogen-bonding sites, the pyrazole derivatives in exhibit higher halogen content, which may influence lipophilicity .
  • 2,5-Diaryl-4-benzyl-1,3-oxazoles (7): Synthesized via cyclodehydration (), these lack the triazole-carboxamide moiety but share the 1,3-oxazole ring.

Triazole Carboxamides

  • 5-amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (): This analogue substitutes both triazole positions with 4-methoxyphenyl groups, differing from the target compound’s 3-methoxyphenyl and oxazolylmethyl substituents. The bis(4-methoxyphenyl) configuration may reduce steric hindrance compared to the bulky oxazole-methyl group in the target compound .

Physicochemical Properties

Table 1 compares key data for selected analogues:

Compound Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR, MS) Reference
Target Compound N/A N/A Pending characterization N/A
3a () 68 133–135 δ 8.12 (s, 1H), MS: [M+H]⁺ 403.1
3d () 71 181–183 δ 7.51–7.21 (m, 9H), MS: [M+H]⁺ 421.0
5-amino-N,1-bis(4-methoxyphenyl) N/A N/A MS: [M+H]⁺ 395.1 (calculated)

Bioactivity and Molecular Similarity

While bioactivity data for the target compound are unavailable, demonstrates that structurally related compounds cluster by mode of action. For instance, triazole-carboxamides with methoxyphenyl groups may inhibit kinases or GPCRs due to their resemblance to known inhibitors . Computational similarity metrics (Tanimoto/Dice indexes) could quantify structural overlap with bioactive analogues, guiding virtual screening efforts .

Molecular Descriptors and QSAR

The methoxy groups and heterocyclic cores contribute to the target compound’s van der Waals volume and electronic profile. QSAR models () suggest that small geometric variations within congeneric series (e.g., substituent position on phenyl rings) significantly impact bioactivity. The 3-methoxyphenyl group in the target compound may offer optimal steric compatibility compared to 4-substituted analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.